3,8-diaminonaphthalene-1,5-disulfonic acid
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Overview
Description
3,8-Diaminonaphthalene-1,5-disulphonic acid is an organic compound with the molecular formula C10H10N2O6S2. It is a derivative of naphthalene, characterized by the presence of two amino groups and two sulfonic acid groups attached to the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-diaminonaphthalene-1,5-disulphonic acid typically involves the sulfonation and nitration of naphthalene, followed by the reduction of the nitro groups to amino groups. The process can be summarized as follows:
Sulfonation: Naphthalene is treated with sulfuric acid to introduce sulfonic acid groups at the desired positions.
Nitration: The sulfonated naphthalene is then nitrated using a mixture of nitric acid and sulfuric acid to introduce nitro groups.
Industrial Production Methods
In industrial settings, the production of 3,8-diaminonaphthalene-1,5-disulphonic acid follows similar steps but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
3,8-Diaminonaphthalene-1,5-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form more stable derivatives.
Substitution: The sulfonic acid groups can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted naphthalene compounds .
Scientific Research Applications
3,8-Diaminonaphthalene-1,5-disulphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is used in biochemical assays and as a staining agent.
Mechanism of Action
The mechanism of action of 3,8-diaminonaphthalene-1,5-disulphonic acid involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, while the sulfonic acid groups can participate in ionic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Aminonaphthalene-1,5-disulphonic acid: Similar in structure but with only one amino group.
1,5-Naphthalenedisulphonic acid: Lacks the amino groups, making it less reactive in certain reactions.
Uniqueness
3,8-Diaminonaphthalene-1,5-disulphonic acid is unique due to the presence of both amino and sulfonic acid groups, which allows it to participate in a wide range of chemical reactions and makes it highly versatile in various applications .
Properties
CAS No. |
19659-81-5 |
---|---|
Molecular Formula |
C10H10N2O6S2 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
3,8-diaminonaphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C10H10N2O6S2/c11-5-3-6-8(19(13,14)15)2-1-7(12)10(6)9(4-5)20(16,17)18/h1-4H,11-12H2,(H,13,14,15)(H,16,17,18) |
InChI Key |
IQCQWQDFHQPFIT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C=C(C=C(C2=C1N)S(=O)(=O)O)N)S(=O)(=O)O |
Canonical SMILES |
C1=CC(=C2C=C(C=C(C2=C1N)S(=O)(=O)O)N)S(=O)(=O)O |
19659-81-5 | |
Origin of Product |
United States |
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